Calcitriol monohydrate
Description
Properties
CAS No. |
77326-95-5 |
|---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
InChI |
InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1 |
InChI Key |
VMBWEMQRTFKRSU-RFHBVEJWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitriol monohydrate can be synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves several key steps:
UV Irradiation: 7-dehydrocholesterol is exposed to ultraviolet light to form previtamin D3.
Thermal Isomerization: Previtamin D3 undergoes thermal isomerization to form vitamin D3 (cholecalciferol).
Hydroxylation: Vitamin D3 is hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3).
Further Hydroxylation: Calcifediol is further hydroxylated in the kidneys by the enzyme 1α-hydroxylase to produce calcitriol (1,25-dihydroxyvitamin D3).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Metabolic Pathways of Calcitriol
Calcitriol undergoes two primary metabolic pathways in humans:
Pathway 1: 24-Hydroxylase-Mediated Oxidation
-
Reaction : Calcitriol is hydroxylated at the C-24 position by CYP24A1 (24-hydroxylase), leading to 1α,24,25-trihydroxyvitamin D₃ , which is further oxidized to calcitroic acid (a water-soluble excretory product) .
-
Key Features :
Pathway 2: Stepwise Hydroxylation and Lactonization
-
Reaction : Sequential hydroxylation at C-26 and C-23 positions, followed by cyclization, forms 1α,25R(OH)₂-26,23S-lactone D₃ (calcitriol lactone), the major circulating metabolite .
-
Key Features :
Table 1: Major Metabolites of Calcitriol
| Metabolite | Enzymatic Step | Biological Role |
|---|---|---|
| 1α,24,25-trihydroxyvitamin D₃ | CYP24A1 hydroxylation | Precursor to calcitroic acid |
| Calcitroic acid | Side-chain oxidation | Excretion via bile/urine |
| 1α,25R(OH)₂-26,23S-lactone D₃ | Hydroxylation/cyclization | Circulating metabolite |
| 1α,25(OH)₂-24-oxo-D₃ | 24-Oxidation | Minor metabolite |
Reaction from Alfacalcidol (1α-hydroxyvitamin D₃)
-
Conditions :
-
Outcome :
Table 3: Synthetic Intermediates for Lactone Formation
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| Hydrindane tetrol 3a | (8S,23S,25R)-De-A,B-cholestan | Precursor for oxidation |
| Compound 4a | Oxidized tetrol | Cyclization to lactone |
Stability and Degradation
-
Photodegradation : Exposure to UV light induces isomerization at the C-6/C-7 position, forming 5,6-trans-calcitriol .
-
Thermal Stability : Dehydration of the monohydrate form occurs above 100°C, reverting to anhydrous calcitriol .
Key Research Findings
-
Regioselectivity : AaeUPO exclusively hydroxylates alfacalcidol at C-25, avoiding byproducts .
-
Metabolic Half-Life : Calcitriol’s short half-life (hours) contrasts with calcifediol’s weeks-long stability .
-
Synthetic Challenges : Stereochemical complexity necessitates chiral starting materials (e.g., enantiopure glycidols) .
Scientific Research Applications
Bone Health and Metabolic Disorders
Osteoporosis and Osteomalacia Treatment
Calcitriol is widely used in the treatment of metabolic bone diseases such as osteoporosis and osteomalacia. It enhances intestinal absorption of calcium and phosphorus, crucial for maintaining bone density. A study highlighted that modified vitamin D compounds, including calcitriol derivatives, provide a gradual release of active substances, potentially reducing hypercalcemia risks associated with rapid administration .
Case Study: Non-Alcoholic Fatty Liver Disease
A randomized controlled trial demonstrated that calcitriol supplementation significantly improved insulin resistance in patients with non-alcoholic fatty liver disease (NAFLD). The study found that patients receiving calcitriol exhibited a 1.8 times greater reduction in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) compared to those receiving cholecalciferol . This suggests that calcitriol may play a beneficial role in managing metabolic disorders linked to vitamin D deficiency.
Dermatological Applications
Atopic Dermatitis
Calcitriol has shown promise in treating skin conditions like atopic dermatitis. Research indicates that it improves skin barrier function by enhancing the expression of key proteins involved in skin integrity, such as filaggrin and loricrin. In animal models, calcitriol administration led to significant improvements in dermatitis scores and reduced transepidermal water loss (TEWL), indicating enhanced skin hydration and barrier function .
Immunomodulatory Effects
Chronic Lymphocytic Leukemia
Recent studies have explored the immunomodulatory effects of calcitriol on chronic lymphocytic leukemia (CLL). Calcitriol treatment was found to regulate critical signaling pathways involved in cell survival and proliferation within CLL cells. Specifically, it increased the expression of CYP24A1, a gene associated with vitamin D metabolism, suggesting a potential therapeutic role for calcitriol in hematological malignancies .
T Cell Differentiation
Calcitriol also influences T cell differentiation and function. In experimental models, calcitriol injections enhanced the expression of CXCR5 on T follicular helper cells, promoting their migration to B cell follicles and improving antibody production. This regulatory effect underscores its potential use in enhancing immune responses during infections or vaccinations .
Potential Risks and Considerations
While calcitriol offers numerous therapeutic benefits, careful monitoring is necessary due to its potential side effects, particularly hypercalcemia. Studies have indicated that proper dosing can mitigate these risks; for instance, one study found that calcidiol monohydrate did not elevate serum levels above safe thresholds .
Summary Table: Applications of Calcitriol Monohydrate
Mechanism of Action
Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. Upon binding, the calcitriol-VDR complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This genomic mechanism leads to increased absorption of calcium and phosphate from the gastrointestinal tract, reabsorption of calcium in the kidneys, and release of calcium from bones .
Comparison with Similar Compounds
Structural and Functional Analogues of Calcitriol Monohydrate
Calcifediol Monohydrate (25-Hydroxyvitamin D₃ Monohydrate)
- Chemical Structure: Calcifediol monohydrate (C₂₇H₄₄O₂·H₂O, MW: 418.65) is the 25-hydroxylated precursor of calcitriol, synthesized in the liver from vitamin D₃ .
- Pharmacological Role : As a prohormone, it serves as a biomarker for vitamin D status and requires renal 1α-hydroxylation to become active. It is used in nutritional supplementation due to its longer half-life (~15 days) compared to calcitriol (~5–8 hours) .
- Clinical Applications : Primarily prescribed for vitamin D deficiency, it lacks direct therapeutic potency in conditions requiring rapid VDR activation, such as renal failure .
Comparative Analysis
Table 1: Key Properties of this compound and Analogues
Pharmacological and Clinical Differences
Potency and Receptor Affinity: this compound is the most potent natural VDR agonist, with direct effects on calcium absorption and PTH suppression. In contrast, calcifediol requires enzymatic conversion, making it less effective in renal impairment . Calcipotriol’s structural modifications enhance topical efficacy while reducing systemic absorption, making it safer for long-term psoriasis management .
Therapeutic Indications :
- Calcitriol : Essential for patients with impaired renal 1α-hydroxylase activity (e.g., chronic kidney disease) .
- Calcifediol : Preferred for correcting vitamin D deficiency due to its stability and prolonged action .
- Calcipotriol : First-line topical therapy for plaque psoriasis, avoiding systemic side effects .
Safety Profiles :
Q & A
Q. Tables
| Key Analytical Parameters for this compound |
|---|
| Parameter |
| Purity |
| Water Content |
| Polymorphic Identity |
| Enantiomeric Excess |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
